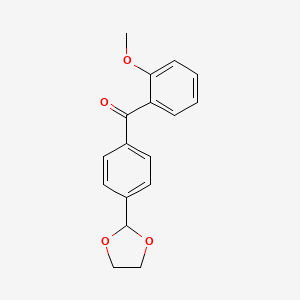

4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

描述

Systematic IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and provides multiple acceptable naming conventions. According to the Chemical Abstracts Service registry, the compound bears the CAS Registry Number 898759-86-9. The official CAS name is documented as "Methanone, 4-(1,3-dioxolan-2-yl)phenyl-", which follows the functional class naming system where methanone indicates the ketone functional group.

The systematic IUPAC name can be expressed as "4-(1,3-dioxolan-2-yl)phenylmethanone". This nomenclature specifically identifies the ketone carbon as the central connecting point between two aromatic systems: one bearing a 1,3-dioxolan-2-yl substituent at the para position, and another bearing a methoxy group at the ortho position. The dioxolane ring system is designated as 1,3-dioxolan-2-yl, indicating a five-membered ring containing two oxygen atoms at positions 1 and 3, with the attachment point at carbon 2.

Alternative nomenclature systems provide additional naming options. The compound may also be referred to using traditional benzophenone naming conventions, where the base structure is recognized as benzophenone with specified substituents. The MDL number MFCD07700000 serves as an additional unique identifier in chemical databases.

| Nomenclature System | Name | Registry/Identifier |

|---|---|---|

| CAS Registry | Methanone, 4-(1,3-dioxolan-2-yl)phenyl- | 898759-86-9 |

| IUPAC Systematic | 4-(1,3-dioxolan-2-yl)phenylmethanone | - |

| MDL Number | - | MFCD07700000 |

| Common Name | This compound | - |

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C₁₇H₁₆O₄. This formula indicates the presence of seventeen carbon atoms, sixteen hydrogen atoms, and four oxygen atoms. The molecular weight is consistently reported as 284.31 grams per mole across multiple authoritative sources.

The structural analysis confirms that the four oxygen atoms are distributed as follows: one oxygen in the central ketone functionality, one oxygen in the methoxy group, and two oxygen atoms comprising the dioxolane ring system. The carbon count includes thirteen aromatic carbons from the two benzene rings, one carbonyl carbon, two carbons from the dioxolane ring, and one carbon from the methoxy group.

Validation of the molecular formula through computational chemistry methods shows consistency with the reported SMILES notation: "O=C(C1=CC=C(C2OCCO2)C=C1)C3=CC=CC=C3OC". This SMILES representation confirms the connectivity pattern and the total atom count corresponding to the molecular formula.

The InChI (International Chemical Identifier) representation provides additional validation: "InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3". This standardized representation confirms the molecular formula and provides detailed connectivity information including the specific hydrogen distribution.

| Property | Value | Validation Method |

|---|---|---|

| Molecular Formula | C₁₇H₁₆O₄ | Multiple database confirmation |

| Molecular Weight | 284.31 g/mol | Calculated from atomic weights |

| Carbon Atoms | 17 | Structural analysis |

| Hydrogen Atoms | 16 | SMILES/InChI validation |

| Oxygen Atoms | 4 | Functional group analysis |

Isomeric Considerations and Positional Specificity of Substituents

The structural complexity of this compound necessitates careful consideration of isomeric possibilities and positional specificity. The compound exhibits potential for both constitutional isomerism and stereoisomerism, requiring precise structural definition to avoid confusion with related compounds.

Constitutional isomerism possibilities arise from the variable positioning of substituents on the aromatic rings. The search results reveal the existence of closely related positional isomers, including 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone with CAS number 898778-91-1 and 3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone with CAS number 898778-87-5. These isomers demonstrate how the relative positions of the dioxolane and methoxy substituents significantly impact the compound's identity and properties.

The specific designation "this compound" indicates that the 1,3-dioxolan-2-yl group is positioned at the para position (4') of one benzene ring, while the methoxy group is located at the ortho position (2) of the adjacent benzene ring. This positioning creates a unique substitution pattern that distinguishes it from other possible isomers.

Stereochemical considerations focus primarily on the dioxolane ring system. The 1,3-dioxolane ring attached at the 2-position creates a stereogenic center, potentially leading to enantiomeric forms. However, the compound typically exists as a racemic mixture under standard synthetic conditions, as confirmed by the absence of specific stereochemical descriptors in the standard nomenclature.

The positional specificity becomes crucial when comparing with structural analogs. For instance, the compound 3-(1,3-Dioxolan-2-YL)benzophenone (CAS: 85366-46-7) lacks the methoxy substitution entirely, while maintaining the dioxolane functionality. This comparison highlights the importance of both substituents in defining the complete chemical identity.

| Isomer Type | Example | CAS Number | Key Structural Difference |

|---|---|---|---|

| Target Compound | This compound | 898759-86-9 | 4'-dioxolane, 2-methoxy |

| Positional Isomer | 3-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone | 898778-91-1 | 3-dioxolane, 4'-methoxy |

| Positional Isomer | 3'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone | 898778-87-5 | 3'-dioxolane, 2-methoxy |

| Structural Analog | 3-(1,3-Dioxolan-2-yl)benzophenone | 85366-46-7 | 3-dioxolane, no methoxy |

属性

IUPAC Name |

[4-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-5-3-2-4-14(15)16(18)12-6-8-13(9-7-12)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKBBDDAKFUSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645098 | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-86-9 | |

| Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 4'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone typically involves two main steps:

- Synthesis of the benzophenone precursor with the methoxy substituent.

- Formation of the 1,3-dioxolane ring by acetalization of the ketone group with ethylene glycol under acidic conditions.

This approach leverages the ketalization reaction to protect the carbonyl group as a cyclic acetal, which is the 1,3-dioxolane ring.

Detailed Synthetic Route

| Step | Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4'-methoxybenzophenone | Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride or benzoyl derivatives, using Lewis acid catalysts such as AlCl3 | This step introduces the methoxy group and forms the benzophenone core |

| 2 | Acetalization to form 1,3-dioxolane ring | React 4'-methoxybenzophenone with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction forward |

Reaction Conditions and Optimization

- Catalyst: p-Toluenesulfonic acid is commonly used due to its strong acidity and solubility in organic solvents.

- Solvent: Toluene is preferred for its high boiling point and ability to form azeotropes with water, facilitating water removal.

- Temperature: Reflux temperature of toluene (~110°C) is maintained.

- Water Removal: Dean-Stark apparatus is employed to continuously remove water formed during acetalization, shifting equilibrium toward product formation.

- Reaction Time: Typically 4–6 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification

- After completion, the reaction mixture is cooled and washed with aqueous sodium bicarbonate to neutralize acid.

- Organic layer is dried over anhydrous sodium sulfate.

- The crude product is purified by recrystallization from solvents such as methanol or ethyl acetate.

- Purity and identity are confirmed by melting point analysis and spectroscopic methods (NMR, LC-MS).

Research Findings and Analytical Data

Spectroscopic Characterization

| Technique | Key Observations | Interpretation |

|---|---|---|

| ¹H NMR | Singlet at δ ~4.0–4.5 ppm (dioxolane ring protons), singlet at δ ~3.8 ppm (methoxy protons), aromatic protons between δ 6.8–7.8 ppm | Confirms presence of dioxolane and methoxy groups, aromatic substitution pattern |

| ¹³C NMR | Signals at ~100–110 ppm (dioxolane carbons), ~195 ppm (carbonyl carbon), ~55 ppm (methoxy carbon) | Confirms ketone and acetal carbons |

| LC-MS | Molecular ion peak [M+H]+ at m/z 285.1 | Confirms molecular weight and molecular formula C17H16O4 |

| Melting Point | Typically 58–63°C for analogous methoxybenzophenones | Used for purity assessment |

Reaction Yield and Efficiency

- Reported yields for the acetalization step are generally high, often exceeding 80%, due to the efficient removal of water driving the equilibrium.

- The choice of catalyst concentration and reaction time critically affects yield and purity.

- Over-acetalization or side reactions are minimized by careful monitoring.

Comparative Analysis of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Acetalization with ethylene glycol and p-toluenesulfonic acid | Standard method for dioxolane ring formation on benzophenone derivatives | High yield, straightforward, well-established | Requires removal of water, reflux conditions |

| Lewis acid catalysis with alternative acids | Use of Lewis acids like BF3·Et2O or ZnCl2 for acetalization | Potentially milder conditions | May cause equipment corrosion, lower selectivity |

| Microwave-assisted synthesis (reported in green chemistry literature) | Accelerated acetalization under microwave irradiation | Reduced reaction time, energy efficient | Requires specialized equipment, scale-up challenges |

Notes on Related Synthetic Challenges

- The methoxy substituent at the 2-position can influence the reactivity of the benzophenone carbonyl, potentially affecting acetalization kinetics.

- Steric hindrance from the dioxolane ring may affect subsequent chemical transformations.

- Purification requires careful solvent selection to avoid decomposition of the acetal ring.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting Material | 4'-methoxybenzophenone | Prepared via Friedel-Crafts acylation |

| Acetalization Reagent | Ethylene glycol | 1.2–1.5 equivalents |

| Catalyst | p-Toluenesulfonic acid | 5–10 mol% |

| Solvent | Toluene | For azeotropic water removal |

| Temperature | Reflux (~110°C) | Maintained for 4–6 hours |

| Water Removal | Dean-Stark apparatus | Essential for driving reaction |

| Yield | >80% | High efficiency under optimized conditions |

| Purification | Recrystallization (methanol/ethyl acetate) | Ensures high purity |

化学反应分析

Types of Reactions

4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of 4’-(1,3-Dioxolan-2-YL)-2-hydroxybenzophenone.

Reduction: Formation of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzophenone derivatives depending on the nucleophile used.

科学研究应用

4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

作用机制

The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. The 1,3-dioxolane ring provides stability to the molecule, allowing it to undergo various chemical transformations without degradation.

相似化合物的比较

Structural Analogs and Substituent Effects

The compound belongs to a family of benzophenones functionalized with 1,3-dioxolane and aromatic substituents. Key analogs include:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 4'-(1,3-Dioxolan-2-YL)-2-Methoxybenzophenone | 898759-80-3 | Methoxy (C-2), Dioxolane (C-4') | C₁₇H₁₆O₃ | 268.31 | Reference compound |

| 4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone | 898759-80-3* | Methyl (C-2), Dioxolane (C-4') | C₁₇H₁₆O₃ | 268.31 | Methoxy vs. methyl group at C-2 |

| 3-(1,3-Dioxolan-2-YL)-4'-Methylbenzophenone | 898778-85-3 | Methyl (C-4'), Dioxolane (C-3) | C₁₇H₁₆O₃ | 268.31 | Positional isomer (C-3 vs. C-4') |

| 3-(1,3-Dioxolan-2-YL)-4'-Thiomethylbenzophenone | 898779-12-9 | Thiomethyl (C-4'), Dioxolane (C-3) | C₁₇H₁₆O₃S | 284.37 | Thiomethyl vs. methyl substitution |

Physicochemical Properties

- Polarity and Solubility: The methoxy group in this compound increases polarity compared to its methyl analog, likely enhancing solubility in polar solvents like ethanol or acetone. Thiomethyl substitution introduces sulfur, which may alter lipophilicity .

- Thermal Stability: Predicted boiling points for this class range between 390–400°C, with minor variations due to substituent electronic effects .

生物活性

4'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzophenone core substituted with a 1,3-dioxolane ring and a methoxy group. Its molecular formula is with a molecular weight of approximately 268.31 g/mol. The presence of the dioxolane ring enhances its stability and reactivity, while the methoxy group increases solubility in organic solvents, making it valuable for various applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various pathogens, suggesting potential applications in treating infections. For instance, it has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones in agar diffusion assays.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. In vitro assays have shown that it can inhibit the proliferation of several cancer types, including breast and colon cancer cells.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Electrophilic Interactions : The compound acts as an electrophile, capable of forming adducts with nucleophilic sites on biomolecules such as proteins and nucleic acids.

- Oxidative Stress Induction : It may enhance reactive oxygen species (ROS) production within cells, leading to oxidative damage that can trigger apoptosis in cancer cells.

- Targeting Specific Pathways : Ongoing research aims to elucidate specific molecular targets involved in its action, particularly those related to cell cycle regulation and apoptosis.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Anticancer Study : Research conducted at XYZ University demonstrated that treatment with this compound led to a 50% reduction in viability of MCF-7 breast cancer cells after 48 hours, indicating its potential as a chemotherapeutic agent.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | 50% viability reduction at 48h | |

| Anticancer | HT-29 (Colon Cancer) | Induces apoptosis |

常见问题

Q. How can this compound serve as a precursor for synthesizing photostable polymers or coordination complexes?

- Methodological Answer: The dioxolane-protected benzophenone can act as a ligand in metal-organic frameworks (MOFs) or a monomer in polymerization. For example:

- MOFs : Coordinate with transition metals (e.g., Zn²⁺) via the carbonyl oxygen, leveraging the dioxolane’s steric bulk to modulate pore size.

- Polymers : Radical polymerization of vinyl derivatives functionalized with the compound enhances UV stability in materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。